Dual Inhibition of p53-MDM2 and p53-MDMX Interactions: A Key Advantage Over Single-Target Inhibitors
DIMP53-1 is a dual inhibitor of the p53-MDM2 and p53-MDMX interactions, unlike single-target inhibitors such as Nutlin-3 which primarily target only the p53-MDM2 interaction [1]. In a yeast-based assay, DIMP53-1 inhibited both interactions, while Nutlin-3 was reported to inhibit only the p53-MDM2 interaction with an IC50 of 90 nM [2]. The dual inhibition is crucial for full p53 reactivation in cancer cells where both MDM2 and MDMX are overexpressed [1].
| Evidence Dimension | Inhibition of p53-MDM2/X Interactions |
|---|---|
| Target Compound Data | Inhibits both p53-MDM2 and p53-MDMX interactions |
| Comparator Or Baseline | Nutlin-3: Inhibits p53-MDM2 only (IC50 = 90 nM for p53-MDM2 binding) |
| Quantified Difference | DIMP53-1 is a dual inhibitor; Nutlin-3 is a single-target inhibitor |
| Conditions | Yeast-based assay for DIMP53-1; HTRF assay for Nutlin-3 |
Why This Matters
For research in p53-wild-type tumors where both MDM2 and MDMX are overexpressed, DIMP53-1 provides a more physiologically relevant reactivation of p53 compared to single-target inhibitors.
- [1] Soares, J., Espadinha, M., Raimundo, L., Ramos, H., Gomes, A. S., Gomes, S., ... & Saraiva, L. (2017). DIMP53-1: a novel small-molecule dual inhibitor of p53-MDM2/X interactions with multifunctional p53-dependent anticancer properties. Molecular Oncology, 11(6), 612-627. View Source
- [2] Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Liu, E. A. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. View Source
